Product packaging for Hemipalmitoylcarnitinium(Cat. No.:CAS No. 119293-60-6)

Hemipalmitoylcarnitinium

Cat. No.: B043732
CAS No.: 119293-60-6
M. Wt: 480.5 g/mol
InChI Key: QYQBHKREUAZMBW-IUQUCOCYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hemipalmitoylcarnitinium (HPC) is a conformationally restricted, synthetic analog of palmitoylcarnitine and a well-characterized, potent reversible inhibitor of carnitine palmitoyltransferases (CPT). It functions as an active-site-directed inhibitor, competitively binding to CPT enzymes. Research indicates it is one of the most potent synthetic reversible inhibitors of purified hepatic CPT, with studies reporting Ki(app) values of 5.1 µM with respect to (R)-carnitine and 21.5 µM with respect to palmitoyl-CoA in the forward reaction . This compound is a critical tool for investigating mitochondrial fatty acid β-oxidation. Its primary research value lies in its ability to selectively inhibit CPT-I, the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria. Consequently, this compound is extensively used in metabolic studies to model and understand disorders of fat metabolism, such as diabetes and ischemia. Studies have shown that the (-)-enantiomer of this compound exhibits significantly greater inhibitory potency (I50 = 15.5 µM for CPT-I) compared to the (+)-enantiomer (I50 = 47.5 µM), highlighting its stereoselective interaction with the enzyme . Notably, this compound inhibits CPT but fails to inhibit carnitine acetyltransferase (CAT), demonstrating specificity and further distinguishing the carnitine recognition sites between these transferases . Key Research Applications: • Investigation of mitochondrial fatty acid oxidation and energy metabolism. • Studying the role of CPT-I in metabolic diseases, including diabetes and insulin resistance . • Mechanistic studies on enzyme kinetics and inhibition of carnitine palmitoyltransferases. • Research into cardiac metabolism and heart failure, where disturbed carnitine regulation is observed. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H46BrNO4 B043732 Hemipalmitoylcarnitinium CAS No. 119293-60-6

Properties

IUPAC Name

2-[(2S,6S)-6-hydroxy-4,4-dimethyl-6-pentadecylmorpholin-4-ium-2-yl]acetic acid;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45NO4.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)20-24(2,3)19-21(28-23)18-22(25)26;/h21,27H,4-20H2,1-3H3;1H/t21-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQBHKREUAZMBW-IUQUCOCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1(C[N+](CC(O1)CC(=O)O)(C)C)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@]1(C[N+](C[C@@H](O1)CC(=O)O)(C)C)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119293-60-6
Record name Hemipalmitoylcarnitinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119293606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Architecture and Stereochemistry of Hemipalmitoylcarnitinium

Structural Foundation as a Carnitine Derivative

Hemipalmitoylcarnitinium (HPC) is a synthetic, conformationally restricted analog of palmitoylcarnitine. Its fundamental structure is derived from carnitine, a quaternary ammonium compound essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. The molecular structure of HPC is specifically (2S,6R:2R,6S)-6-carboxymethyl-2-hydroxy-2-pentadecyl-4,4-dimethylmorpholinium bromide.

This structure incorporates the core features of carnitine but with significant modifications. It contains a morpholinium ring, which restricts the molecule's conformational flexibility compared to the linear structure of natural carnitine derivatives. This rigidity is a key aspect of its function as a potent inhibitor of carnitine palmitoyltransferase (CPT), the enzyme responsible for converting palmitoyl-CoA and carnitine into palmitoylcarnitine.

Analysis of Stereoisomeric Forms and Their Biological Implications

Like many biological molecules, this compound exists in different stereoisomeric forms, which have distinct biological activities. The specific spatial arrangement of atoms, or stereochemistry, is crucial for the interaction of HPC with its target enzyme, CPT. Research has compared the effects of the racemic mixture (rac-HPC), which contains multiple stereoisomers, and specific enantiomers like (+)-Hemipalmitoylcarnitinium.

The primary biological implication of HPC is its strong, competitive inhibition of CPT. This inhibition is stereospecific, meaning the different isomers exhibit varying degrees of potency. (+)-HPC has been identified as a particularly strong inhibitor of CPT-I, the isoform of the enzyme located in the outer mitochondrial membrane.

Detailed research findings have quantified the inhibitory effects of different HPC forms on CPT activity. The data below illustrates the competitive inhibition constants (Ki) against different substrates. A lower Ki value indicates a more potent inhibitor.

Inhibitory Activity of this compound (HPC) Forms on Carnitine Palmitoyltransferase (CPT)

HPC FormEnzyme SourceSubstrateInhibition Constant (Ki)Reference
rac-HPCPurified rat liver CPT(R)-carnitine5.1 +/- 0.7 µM
rac-HPCPurified rat liver CPTpalmitoyl-CoA21.5 +/- 4.9 µM
rac-HPCPurified rat liver CPTpalmitoyl-(R)-carnitine (reverse reaction)1.6 +/- 0.6 µM
(+)-HPCIntact rat heart mitochondria (CPT-I)carnitine2.8 +/- 0.5 µM
(+)-HPCIntact rat liver mitochondria (CPT-I)carnitine4.2 +/- 0.7 µM

The data clearly shows that both the racemic mixture and the specific (+)-isomer are potent inhibitors of CPT in the low micromolar range. This strong, specific inhibition makes HPC a valuable tool for studying the role of CPT in various metabolic states.

Advanced Synthetic Methodologies for Isomer-Specific Research

The synthesis of specific stereoisomers of this compound is crucial for investigating the structure-activity relationship of this inhibitor. The production of enantiomerically pure compounds allows researchers to discern the effects of a single isomer, such as (+)-HPC, from the combined effects of a racemic mixture.

An established methodology for the synthesis of (+)-Hemipalmitoylcarnitinium involves a multi-step chemical process. The synthesis begins with a chiral starting material to ensure the desired stereochemistry in the final product.

Synthetic Pathway for (+)-Hemipalmitoylcarnitinium:

Starting Material: The synthesis commences with the methyl ester of (R)-norcarnitine. The "R" configuration of this precursor is essential for establishing the correct stereochemistry in the final molecule.

Reaction: This starting material is reacted with 1-bromo-2-heptadecanone. This reaction forms the morpholinium ring structure, resulting in the intermediate (+)-6-[(methoxycarbonyl)methyl]-2-pentadecyl-4,4-dimethylmorpholinium bromide.

Hydrolysis: The final step is the hydrolysis of the methyl ester group. The intermediate is treated with aqueous sodium hydroxide, which converts the methoxycarbonylmethyl group into a carboxylatomethyl group, yielding the final product, (+)-6-(carboxylatomethyl)-2-pentadecyl-4,4-dimethylmorpholinium, which is (+)-Hemipalmitoylcarnitinium (HPC).

This stereoselective synthetic route provides researchers with access to a specific, biologically active isomer of HPC, enabling more precise studies of its inhibitory mechanism on carnitine palmitoyltransferase. The ability to synthesize different stereoisomers is a common and powerful strategy in medicinal chemistry to optimize the activity of bioactive compounds.

Enzymatic Inhibition and Mechanistic Characterization

Differential Inhibition of Carnitine Palmitoyltransferase (CPT) Isoforms

Hemipalmitoylcarnitinium demonstrates distinct inhibitory patterns against the primary isoforms of carnitine palmitoyltransferase, CPT-I and CPT-II. The stereochemistry of HPC plays a significant role in its inhibitory potency.

Studies on CPT-I, the outer mitochondrial membrane isoform, reveal that this compound acts as a powerful inhibitor. The (+)-HPC enantiomer competitively inhibits CPT-I activity with respect to carnitine in intact mitochondria from both rat heart and rat liver, with reported inhibition constants (Ki) of 2.8 µM and 4.2 µM, respectively. nih.gov

Further investigations using intact hepatic mitochondria demonstrated that both (+)- and (-)-HPC are reversible, active-site-directed inhibitors. nih.gov In this context, the mode of inhibition was found to be uncompetitive with respect to the acyl-CoA substrate. nih.gov An apparent Ki of approximately 5 µM was determined for the more potent (-)-HPC stereoisomer. nih.gov In studies with purified rat liver CPT, racemic HPC was shown to be competitive against both carnitine and palmitoyl-CoA, with apparent Ki values of 5.1 µM and 21.5 µM, respectively. nih.gov The potent, active-site-directed inhibition by (+)-HPC was confirmed in experiments where proteinase treatment of mitochondrial outer membranes did not alter its inhibitory effect, distinguishing its binding site from the regulatory malonyl-CoA site. fao.org

Table 1: Kinetic Parameters of CPT-I Inhibition by this compound (HPC)
HPC FormEnzyme SourceInhibition Constant (Ki)IC50Mode of InhibitionReference
(+)-HPCRat Heart Mitochondria2.8 ± 0.5 µMN/ACompetitive vs. Carnitine nih.gov
(+)-HPCRat Liver Mitochondria4.2 ± 0.7 µM47.5 µMCompetitive vs. Carnitine nih.govnih.gov
(-)-HPCRat Liver Mitochondria~5 µM (apparent)15.5 µMUncompetitive vs. Acyl-CoA nih.gov
rac-HPCPurified Rat Liver CPT5.1 ± 0.7 µM (vs. Carnitine)N/ACompetitive vs. Carnitine & Palmitoyl-CoA nih.gov
rac-HPCPurified Rat Liver CPT21.5 ± 4.9 µM (vs. Palmitoyl-CoA)N/ACompetitive vs. Carnitine & Palmitoyl-CoA nih.gov

This compound is also an effective inhibitor of CPT-II, the isoform located on the inner mitochondrial membrane. Both stereoisomers of HPC inhibit CPT-II, with the (-)-HPC form showing greater potency. nih.gov The IC50 values for (-)-HPC and (+)-HPC against CPT-II were determined to be 6.7 µM and 38.5 µM, respectively. nih.gov

In studies involving purified rat liver CPT, which is essential for the reverse reaction catalyzed by CPT-II, racemic HPC demonstrated competitive inhibition with respect to palmitoyl-(R)-carnitine, with an apparent Ki of 1.6 µM. nih.gov In the same system, the inhibition was uncompetitive with respect to Coenzyme A (CoA). nih.gov

Table 2: Kinetic Parameters of CPT-II Inhibition by this compound (HPC)
HPC FormEnzyme SourceInhibition Constant (Ki)IC50Mode of InhibitionReference
(-)-HPCRat Liver MitochondriaN/A6.7 µMN/A nih.gov
(+)-HPCRat Liver MitochondriaN/A38.5 µMN/A nih.gov
rac-HPCPurified Rat Liver CPT (Reverse Reaction)1.6 ± 0.6 µM (vs. Palmitoyl-(R)-carnitine)N/ACompetitive vs. Palmitoyl-(R)-carnitine; Uncompetitive vs. CoA nih.gov

A comparison of the inhibitory data reveals that this compound exhibits differential potency towards CPT-I and CPT-II, with the (-)-HPC stereoisomer being the more potent inhibitor for both isoforms. nih.gov Based on the reported IC50 values, (-)-HPC is approximately 2.3 times more potent against CPT-II (IC50 = 6.7 µM) than against CPT-I (IC50 = 15.5 µM). nih.gov Conversely, the (+)-HPC isomer shows slightly higher potency for CPT-II (IC50 = 38.5 µM) compared to CPT-I (IC50 = 47.5 µM). nih.gov

The kinetic data from purified CPT indicates that racemic HPC is a highly potent inhibitor, particularly in the reverse reaction where it competes with palmitoyl-(R)-carnitine with a Ki of 1.6 µM. nih.gov This makes it one of the most potent synthetic reversible inhibitors of purified CPT identified. nih.gov

Interaction with Other Carnitine Acyltransferases

To understand the specificity of this compound, its inhibitory effects have been evaluated against other members of the carnitine acyltransferase family.

Research has demonstrated a high degree of specificity for this compound. Studies utilizing purified enzyme preparations have shown that HPC fails to inhibit carnitine acetyltransferase (CAT). nih.gov This lack of inhibition highlights significant differences between the carnitine recognition sites in CPT and CAT. nih.gov

Detailed kinetic studies focusing specifically on the inhibition of Carnitine Octanoyltransferase (COT) by this compound are not extensively documented in the reviewed literature. While the inhibitory profiles of other carnitine analogs against COT have been explored, direct data on HPC's interaction with this medium-chain specific acyltransferase is not available in the provided search results.

Elucidation of Enzyme-Inhibitor Binding Mechanisms

This compound (HPC) has been identified as a potent, reversible inhibitor of carnitine palmitoyltransferase (CPT), an enzyme crucial for fatty acid metabolism. nih.gov The inhibitory action of HPC is attributed to its structural similarity to the natural substrates of CPT, allowing it to interact with the enzyme's active site and impede its catalytic function.

Research has demonstrated that this compound acts as a strong competitive inhibitor of purified hepatic carnitine palmitoyltransferase. nih.gov In the forward reaction catalyzed by CPT, HPC exhibits competitive inhibition with respect to both (R)-carnitine and palmitoyl-CoA. nih.gov This indicates that HPC directly competes with these endogenous substrates for binding to the active site of the enzyme. The inhibitory constants (Ki(app)) determined for the forward reaction further quantify this competitive relationship. nih.gov

In the reverse reaction, the inhibitory effect of HPC is competitive with palmitoyl-(R)-carnitine. nih.gov However, its inhibition is uncompetitive with respect to Coenzyme A (CoA). nih.gov The stereoisomers of HPC, (+)-HPC and (-)-HPC, have also been shown to be reversible active-site directed inhibitors of hepatic mitochondrial CPTs. nih.gov Specifically, (+)-HPC competitively inhibits CPT-I activity in both rat heart and liver mitochondria with respect to carnitine. nih.gov

The following table summarizes the apparent inhibitory constants of this compound against purified rat liver CPT in the forward and reverse reactions.

Reaction DirectionSubstrateInhibitory Constant (Ki(app))
Forward(R)-carnitine5.1 +/- 0.7 µM
ForwardPalmitoyl-CoA21.5 +/- 4.9 µM
ReversePalmitoyl-(R)-carnitine1.6 +/- 0.6 µM

Data sourced from a study on purified rat liver carnitine palmitoyltransferase. nih.gov

This compound has been synthesized as a conformationally restricted analog inhibitor of carnitine palmitoyltransferase. nih.gov This structural constraint is a key feature of its inhibitory mechanism. Transition state analogs are stable molecules designed to mimic the high-energy, transient intermediate state of a substrate as it is being converted to product by an enzyme. youtube.comyoutube.com By closely resembling this transition state, such analogs can bind to the enzyme's active site with very high affinity, often much stronger than the substrate itself, thereby acting as potent inhibitors. youtube.comyoutube.com

While this compound is described as an active-site directed inhibitor, the available literature does not explicitly classify it as a transition state analog. nih.gov Its nature as a conformationally restricted analog suggests that its structure is designed to fit optimally into the active site, a characteristic it shares with transition state analogs. nih.gov

Studies have identified this compound as an active-site directed inhibitor, indicating that its binding site is within the catalytic center of carnitine palmitoyltransferase. nih.gov Both the (+) and (-) stereoisomers of HPC have been shown to direct their inhibitory action at the active site of hepatic mitochondrial CPTs. nih.gov Further research has suggested that hepatic carnitine palmitoyltransferase-I possesses two distinct inhibitory binding sites. acs.org However, the specific mapping of this compound to these individual sites has not been fully elucidated in the reviewed literature. The competitive inhibition patterns of HPC with the enzyme's natural substrates strongly support its interaction with the active site. nih.govnih.gov

Cellular and Subcellular Metabolic Perturbations

Modulation of Mitochondrial Fatty Acid Oxidation Pathways

Hemipalmitoylcarnitinium is a potent, reversible, and active-site directed inhibitor of the carnitine palmitoyltransferase (CPT) system, which is fundamental to the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. acs.orgnih.gov This inhibition is a central mechanism through which the compound perturbs cellular metabolism. Both stereoisomers, (+)-HPC and (-)-HPC, have been shown to inhibit CPT I and CPT II. nih.gov

Table 1: Inhibitory Concentrations (I₅₀) of this compound Stereoisomers on Hepatic Mitochondrial Carnitine Palmitoyltransferases (CPT) Data derived from studies on intact rat liver mitochondria. nih.gov

CompoundTarget EnzymeI₅₀ Value (µM)
(+)-HemipalmitoylcarnitiniumCPT I47.5
(-)-HemipalmitoylcarnitiniumCPT I15.5
(+)-HemipalmitoylcarnitiniumCPT II38.5
(-)-HemipalmitoylcarnitiniumCPT II6.7

The transport of long-chain fatty acids across the inner mitochondrial membrane is the rate-limiting step in their oxidation. frontiersin.org This process begins with the conversion of a long-chain fatty acyl-CoA to an acylcarnitine, a reaction catalyzed by CPT I located on the outer mitochondrial membrane. uniprot.orgaocs.org this compound strongly inhibits CPT I, thereby directly impeding the formation of acylcarnitines. acs.orggrowkudos.com This blockade effectively reduces the flux of long-chain fatty acyl groups into the mitochondrial matrix, leading to a decreased rate of β-oxidation. portico.org Research has characterized the mode of CPT I inhibition by this compound as uncompetitive with respect to the acyl-CoA substrate. nih.gov By limiting the entry of fuel into the β-oxidation spiral, this compound curtails the production of acetyl-CoA, FADH₂, and NADH from fatty acids. frontiersin.org

Under normal physiological conditions, CPT I activity is allosterically inhibited by malonyl-CoA, the first committed intermediate in fatty acid synthesis. nih.gov This regulation prevents a futile cycle where newly synthesized fatty acids are immediately oxidized. frontiersin.org When cellular energy is high and fatty acid synthesis is active, elevated malonyl-CoA levels inhibit CPT I, thus restricting fatty acid entry into mitochondria. nih.gov

This compound acts as an external inhibitor of CPT I, operating independently of endogenous malonyl-CoA levels. nih.gov Its inhibitory action is imposed directly on the enzyme, effectively overriding the sensitive metabolic feedback loop governed by malonyl-CoA. ohsu.edu Therefore, in the presence of this compound, the transport of long-chain fatty acyl-CoAs into the mitochondria is suppressed, regardless of the cell's energy state or the concentration of malonyl-CoA.

Impact on Intracellular Acyl-CoA/CoA Ratios

By inhibiting CPT I, this compound prevents the conversion of cytosolic long-chain fatty acyl-CoAs into acylcarnitines for mitochondrial transport. grantome.com A direct consequence of this enzymatic blockade is the accumulation of long-chain fatty acyl-CoAs in the cytoplasm. The intracellular concentration of unbound acyl-CoA esters is normally kept within a very low nanomolar range, tightly controlled by feedback mechanisms and buffering proteins. nih.gov The obstruction of their primary catabolic route causes a shift in the intracellular balance between esterified and free coenzyme A, leading to an increased ratio of long-chain acyl-CoA to free CoA in the cytosol.

Mechanistic Links to Hepatic Gluconeogenesis Regulation

The regulation of hepatic gluconeogenesis—the synthesis of glucose from non-carbohydrate precursors—is intrinsically linked to the rate of mitochondrial fatty acid oxidation. nih.govnih.gov Fatty acid oxidation provides a substantial portion of the energy (as ATP) and reducing equivalents (as NADH) required for the energy-demanding process of gluconeogenesis. researchgate.net

Table 2: Summary of Metabolic Perturbations by this compound

Metabolic ParameterEffect of this compoundMechanism
Long-Chain Fatty Acyl-CoA FluxDecreasedInhibition of CPT I, preventing mitochondrial entry.
Cytosolic Acyl-CoA/CoA RatioIncreasedAccumulation of cytosolic long-chain acyl-CoAs due to CPT I blockade.
Mitochondrial Acetyl-CoA Production (from fatty acids)DecreasedReduced rate of β-oxidation.
Hepatic GluconeogenesisSuppressedDecreased allosteric activation of pyruvate (B1213749) carboxylase due to lower acetyl-CoA levels.

Methodological Frameworks for Hemipalmitoylcarnitinium Research

In Vitro Biochemical Assays for Enzyme Kinetics and Inhibition Studies

In vitro biochemical assays are fundamental for quantifying the inhibitory potency and mechanism of hemipalmitoylcarnitinium against its target enzymes, primarily carnitine palmitoyltransferase I (CPT-I) and carnitine palmitoyltransferase II (CPT-II). These enzymes are critical for the transport of long-chain fatty acids into the mitochondria for β-oxidation.

Research has established that this compound and its stereoisomers, (+)-HPC and (-)-HPC, are reversible, active-site directed inhibitors of hepatic mitochondrial CPTs. nih.gov Studies have determined the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) to quantify the compound's efficacy. For instance, in assays using intact mitochondria, the (-)-HPC stereoisomer was found to be a more potent inhibitor than the (+)-HPC form for both CPT-I and CPT-II. nih.gov

The mode of inhibition has also been characterized. Against CPT-I, (+)-HPC acts as a competitive inhibitor with respect to carnitine, meaning it directly competes with the natural substrate for binding to the enzyme's active site. nih.gov The apparent Ki for (+)-HPC against CPT-I in rat heart and liver mitochondria has been determined to be 2.8 µM and 4.2 µM, respectively. nih.gov Conversely, the inhibition of CPT-I by (-)-HPC with respect to the acyl-CoA substrate is uncompetitive. nih.gov These assays typically measure the rate of the enzymatic reaction, often by tracking the formation of a product like palmitoylcarnitine, sometimes using a radiolabeled substrate such as L-[³H]carnitine for detection. oup.com

Advanced Structural Biology Techniques for Enzyme-Compound Complex Analysis

Understanding the precise interaction between this compound and its target enzymes at the atomic level requires advanced structural biology techniques. Single-crystal X-ray crystallography is a key method used in this area. nih.gov This technique involves crystallizing the compound or, more importantly, the enzyme-inhibitor complex and then bombarding the crystal with X-rays. The resulting diffraction pattern allows researchers to calculate the electron density and thus determine the three-dimensional position of every atom in the molecule or complex.

Ex Vivo Tissue and Organelle Model Systems for Metabolic Investigations

Ex vivo models bridge the gap between simplified in vitro assays and complex in vivo systems. These models utilize intact, viable tissues or isolated organelles maintained outside the organism in a controlled environment that mimics physiological conditions. ub.edu For this compound research, the primary ex vivo models are isolated mitochondria and muscle fibers.

Studies have extensively used intact mitochondria isolated from rat heart and liver to investigate the inhibitory effects of HPC on CPT-I and CPT-II. nih.gov This organelle model system is particularly powerful because it preserves the native architecture of the mitochondrial membranes, where the CPT enzymes reside and function. nih.gov It allows researchers to assess enzyme activity and inhibition in a context that is more physiologically relevant than using purified enzymes, accounting for factors like membrane integrity and the interaction between CPT-I and CPT-II. nih.govethernet.edu.et More recent methodologies have also validated the use of ex vivo muscular fibers for evaluating CPT1 activity and the effects of known inhibitors. ub.edu These tissue models retain the complex multicellular organization and are useful for investigating metabolic responses to CPT inhibition. ub.edu

Tracer Studies and Metabolomic Profiling in Pre-clinical Research Models

While direct tracer and metabolomic studies on this compound are not prominent in the reviewed literature, these methodologies are crucial in preclinical research for evaluating metabolic modulators.

Tracer studies involve the use of isotopically labeled molecules to track their metabolic fate within a biological system. For instance, a compound like choline (B1196258), a structural component of related molecules, can be labeled with tritium (B154650) (³H) to measure its uptake and incorporation into different cellular pools. cdnsciencepub.com A similar approach could be applied to this compound, where a radiolabeled version (e.g., with ¹⁴C or ³H) would allow researchers to follow its absorption, distribution, metabolism, and excretion (ADME) in preclinical models. This would provide definitive data on its bioavailability and identify any metabolic byproducts.

Metabolomic profiling is a high-throughput analytical approach used to comprehensively measure the array of small-molecule metabolites in a biological sample (e.g., plasma, tissue). nih.gov This technique provides a functional readout of the metabolic state of an organism or cell. In the context of CPT inhibition, metabolomics can reveal the downstream consequences of blocking fatty acid oxidation. For example, metabolomic studies in conditions where CPT activity is altered show significant changes in the profiles of acylcarnitines, amino acids, and byproducts of the citric acid cycle. nih.govahajournals.org Applying metabolomic profiling to preclinical models treated with this compound would identify the specific metabolic signatures of its action, confirming the inhibition of fatty acid oxidation (e.g., accumulation of long-chain acylcarnitines) and revealing any off-target effects or compensatory metabolic shifts. nih.gov This approach is vital for understanding the systemic impact of the compound and for identifying potential biomarkers of its activity. nih.gov

Computational and Theoretical Modeling Approaches

Molecular Dynamics Simulations of Hemipalmitoylcarnitinium-Enzyme Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the physical basis of the structure and function of biological macromolecules. researchgate.net By simulating the movement of atoms over time, MD can reveal the dynamic nature of protein-ligand interactions, which is crucial for understanding enzyme mechanisms, allosteric regulation, and drug binding. researchgate.netlabxing.com While specific MD studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from simulations of structurally related long-chain acylcarnitines and their interactions with key enzymes.

MD simulations can elucidate how this compound might bind to the active site of enzymes such as carnitine palmitoyltransferase (CPT). These simulations can predict the binding affinity, identify key amino acid residues involved in the interaction, and reveal conformational changes in both the ligand and the enzyme upon binding. For instance, a typical MD simulation protocol involves preparing the system by placing the ligand and enzyme in a solvated environment, followed by energy minimization, equilibration, and a production run where the trajectory of the system is recorded. labxing.com Analysis of the trajectory can provide insights into the stability of the complex, the nature of the intermolecular forces, and the dynamic behavior of the system.

A hypothetical MD simulation of this compound with a target enzyme could yield data such as the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds formed between the ligand and the enzyme over time. nih.gov Such data are critical for understanding the molecular determinants of recognition and binding.

Table 1: Key Parameters in Molecular Dynamics Simulations of Ligand-Enzyme Interactions

ParameterDescriptionSignificance
Root-Mean-Square Deviation (RMSD) Measures the average distance between the atoms of the simulated structure and a reference structure.Indicates the stability of the protein-ligand complex over the simulation time. A stable RMSD suggests a stable binding mode.
Root-Mean-Square Fluctuation (RMSF) Measures the fluctuation of each atom or residue around its average position.Identifies flexible and rigid regions of the protein. High RMSF values in the active site may indicate induced-fit binding.
Hydrogen Bond Analysis Counts the number and duration of hydrogen bonds between the ligand and the enzyme.Highlights the key electrostatic interactions that contribute to binding affinity and specificity.
Binding Free Energy Calculation Estimates the free energy change upon ligand binding using methods like MM/PBSA or MM/GBSA.Provides a quantitative measure of the binding affinity, which can be used to rank different ligands.

In Silico Prediction of Structure-Activity Relationships for Novel Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.commdpi.com This approach is fundamental in drug discovery for predicting the activity of novel compounds, optimizing lead compounds, and understanding the molecular features that govern a specific biological effect. mdpi.com For this compound, QSAR studies can guide the design of novel analogs with improved efficacy or altered metabolic stability.

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional, topological, geometrical, or quantum-chemical, and they encode various aspects of the molecular structure. mdpi.com Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms like random forests and neural networks, are then used to build a mathematical model that correlates the descriptors with the biological activity. frontiersin.org

The predictive power of the QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of compounds. mdpi.com A validated QSAR model can then be used to predict the activity of new, untested analogs of this compound, thereby prioritizing the synthesis of the most promising candidates.

Table 2: Common Molecular Descriptors Used in QSAR Studies

Descriptor TypeExamplesInformation Encoded
Constitutional Molecular weight, number of atoms, number of ringsBasic structural information
Topological Connectivity indices, shape indicesAtom connectivity and molecular shape
Geometrical Molecular surface area, molecular volume3D arrangement of atoms
Quantum-Chemical HOMO/LUMO energies, dipole moment, partial chargesElectronic properties

For instance, a QSAR study on this compound analogs might reveal that increasing the hydrophobicity of the acyl chain enhances binding to a particular enzyme, or that the presence of a specific functional group at a certain position is crucial for activity. This information is invaluable for the rational design of new therapeutic agents.

Development of Predictive Models for Metabolic Network Dynamics

The construction of a predictive metabolic model typically begins with the reconstruction of the metabolic network from genomic and biochemical data. wikipedia.org This network is then converted into a mathematical representation, often a stoichiometric matrix that captures the relationships between metabolites and reactions. nih.gov Flux balance analysis (FBA) is a common technique used to predict the metabolic flux distribution at steady state, assuming that the cell optimizes for a specific biological objective, such as growth. nih.gov

Dynamic metabolic models, which use systems of ordinary differential equations (ODEs) to describe the changes in metabolite concentrations over time, can provide a more detailed picture of the network's behavior. frontiersin.org However, these models require extensive kinetic data, which can be challenging to obtain. Hybrid approaches that combine stoichiometric and kinetic modeling are also being developed to leverage the strengths of both methods. frontiersin.org

By integrating data on the enzymatic reactions involving this compound, a predictive model could be used to:

Simulate the metabolic fate of this compound under different physiological conditions.

Identify potential bottlenecks or regulatory points in its metabolic pathway.

Predict how alterations in this compound metabolism might affect other pathways, such as fatty acid oxidation or glycolysis.

Guide metabolic engineering efforts to modulate the levels of this compound for therapeutic purposes.

Table 3: Comparison of Metabolic Modeling Approaches

ApproachDescriptionKey FeaturesApplications
Flux Balance Analysis (FBA) A constraint-based modeling approach that predicts steady-state reaction fluxes. nih.govRequires stoichiometric information but no kinetic parameters. Assumes a biological objective function.Predicting growth phenotypes, identifying essential genes, metabolic engineering.
Dynamic (Kinetic) Modeling Uses ordinary differential equations (ODEs) to describe the time-course of metabolite concentrations. frontiersin.orgRequires detailed kinetic parameters for each reaction. Provides a dynamic view of the system.Simulating transient responses, understanding metabolic regulation, detailed pathway analysis.
Hybrid Modeling Combines elements of constraint-based and kinetic modeling. frontiersin.orgAims to balance the level of detail with the availability of data.Modeling large-scale networks with detailed information for specific subsystems.

The development of such predictive models for metabolic networks that include this compound will be crucial for a comprehensive understanding of its biological significance and for the development of targeted therapeutic strategies.

Future Research Trajectories and Unanswered Questions

Design and Synthesis of Next-Generation Hemipalmitoylcarnitinium Analogs

The synthesis of this compound has been a focal point of research, with established methods for producing its stereoisomers. benthamscience.comnih.gov The process typically involves the reaction of (R)- or (S)-norcarnitine ethyl esters with 1-bromoheptadecan-2-one, followed by hydrolysis to yield the respective (+)- and (-)-HPC. benthamscience.comnih.gov This foundational synthesis provides a platform for creating a new generation of HPC analogs.

Future research will likely concentrate on modifying the core structure of HPC to enhance its inhibitory potency and selectivity for different CPT isoforms. Given that HPC is considered a prototype tetrahedral intermediate analogue of the acyltransferase reaction, there is significant potential for designing molecules that more closely mimic the transition state of the CPT-catalyzed reaction. portlandpress.com This could involve alterations to the acyl chain length, modifications of the morpholinium ring, or the introduction of different functional groups. The development of such analogs could lead to more effective therapeutic agents for conditions like type 2 diabetes and myocardial ischemia, where CPT-I inhibition is a target. nih.gov

Investigation of Stereoisomer-Specific Effects on Enzyme Conformation and Activity

Initial research has revealed significant differences in the inhibitory effects of the (+)- and (-)-stereoisomers of this compound on CPT enzymes. benthamscience.comnih.gov Both isomers are reversible, active-site-directed inhibitors of hepatic mitochondrial CPTs. benthamscience.comnih.gov However, their inhibitory potencies (I50 values) differ for both CPT-I and CPT-II. benthamscience.comnih.gov

StereoisomerTarget EnzymeI50 Value (μM)
(-)-HPCCPT-I (intact mitochondria)15.5
(+)-HPCCPT-I (intact mitochondria)47.5
(-)-HPCCPT-II6.7
(+)-HPCCPT-II38.5

This table presents the half-maximal inhibitory concentration (I50) values for the stereoisomers of this compound against Carnitine Palmitoyltransferase (CPT) I and II. Data sourced from a comparative study on hepatic mitochondrial CPTs in diabetic rats. benthamscience.comnih.gov

These findings underscore the importance of stereochemistry in the interaction between HPC and its target enzymes. Future investigations should aim to elucidate the precise molecular mechanisms behind these differences. High-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, of CPT enzymes in complex with each HPC stereoisomer could provide invaluable insights into how each isomer binds to the active site and influences the enzyme's conformation. Understanding these stereoisomer-specific interactions is crucial for the rational design of more potent and selective CPT inhibitors. nih.gov

Exploration of this compound in Novel Biological Contexts Beyond Classical Lipid Metabolism

While the primary focus of this compound research has been on its role as a CPT inhibitor in the context of fatty acid oxidation, its potential influence on other biological pathways remains largely unexplored. portico.org The modulation of CPT activity can have downstream effects on various cellular processes that are not strictly confined to lipid metabolism.

Future research should venture into these novel biological contexts. For instance, the inhibition of CPT by HPC could alter the cellular acetyl-CoA pool, which is a key metabolite that links various metabolic pathways, including glycolysis and the Krebs cycle, and also serves as a substrate for histone acetylation, an important epigenetic modification. Therefore, investigating the impact of HPC on gene expression and cellular signaling pathways could reveal unexpected therapeutic applications. Additionally, given the role of carnitine in other cellular functions, exploring the effects of HPC on carnitine-dependent processes beyond fatty acid transport could uncover new biological roles for this compound. The potential for HPC to influence the synthesis of other crucial molecules, such as acetylcholine, by affecting choline (B1196258) availability is another area ripe for investigation. cdnsciencepub.com

Q & A

Q. What experimental models are commonly used to study Hemipalmitoylcarnitinium's interaction with carnitine palmitoyltransferase (CPT)?

Researchers typically employ in vitro enzyme kinetics assays using purified CPT isoforms. For example, Dixon plots (reciprocal velocity vs. inhibitor concentration) are used to determine inhibition mechanisms, as demonstrated in rat-liver CPT studies where this compound was varied alongside substrates like palmitoyl-CoA and (R)-carnitine . These assays require precise control of substrate concentrations (e.g., 20 μM–0.8 mM for (R)-carnitine; 40–160 μM for palmitoyl-CoA) to assess competitive, non-competitive, or uncompetitive inhibition patterns.

Q. What challenges arise in synthesizing and purifying this compound for experimental use?

Synthesis involves condensing sodium norcarnitine with 1-bromo-2-heptadecanone to form the ester derivative, followed by hydrolysis. However, purification is complicated by this compound’s surfactant properties, which hinder crystallization and require chilled precipitation methods . Researchers must validate purity using techniques like HPLC or mass spectrometry, adhering to NIH guidelines for reporting experimental conditions to ensure reproducibility .

Q. How is this compound’s role in lipid metabolism characterized?

Its role is inferred from its structural similarity to carnitine derivatives involved in fatty acid transport. Researchers use isotopic labeling (e.g., ³H or ¹⁴C) to track its incorporation into mitochondrial membranes or competition with natural substrates in CPT assays. These studies often correlate inhibition kinetics with cellular β-oxidation rates .

Advanced Research Questions

Q. How can contradictory results in this compound’s inhibitory effects be systematically addressed?

Contradictions may arise from differences in assay conditions (e.g., substrate concentrations, CPT isoforms). To resolve these:

  • Conduct meta-analyses comparing studies under standardized conditions (e.g., fixed vs. varied substrates) .
  • Use statistical frameworks like mixed-effects models to account for variability in enzyme sources or buffer compositions .
  • Validate findings using orthogonal methods (e.g., X-ray crystallography to confirm binding modes) .

Q. What advanced techniques elucidate the conformational dynamics of this compound?

Single-crystal X-ray diffraction (as used for hemiacetylcarnitinium) reveals folded vs. extended conformations critical for CPT binding . Molecular dynamics simulations further predict solvent interactions and stability. Researchers should cross-validate computational models with experimental data (e.g., NMR chemical shifts) and adhere to ICH guidelines for reporting structural analyses .

Q. How do substrate concentration gradients impact kinetic studies of this compound?

Substrate competition assays (e.g., varying palmitoyl-CoA while fixing (R)-carnitine) reveal whether inhibition is substrate-dependent. For instance, this compound’s inhibition of rat-liver CPT showed non-linear Dixon plot patterns at high palmitoyl-CoA concentrations (160 μM), suggesting partial uncompetitive inhibition . Researchers must replicate these conditions across multiple trials and use software like GraphPad Prism for robust nonlinear regression analysis .

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response data?

  • Dose-response curves : Fit using four-parameter logistic models to estimate IC₅₀ values.
  • Outlier handling : Apply Grubbs’ test or robust regression to exclude anomalous data points.
  • Reproducibility : Report mean ± SEM with exact n-values, following NIH preclinical reporting standards .

Q. How should researchers design studies to ensure reproducibility of this compound assays?

  • Detailed protocols : Specify buffer pH, temperature, and enzyme sources (e.g., rat-liver vs. recombinant CPT) .
  • Negative controls : Include carnitine-free assays to rule out nonspecific interactions.
  • Data sharing : Deposit raw kinetic data in repositories like Zenodo, citing DOIs in publications .

Data Presentation and Ethics

Q. What are the best practices for presenting this compound data in publications?

  • Tables/Figures : Label axes with units (e.g., "1/[μmol min⁻¹ mg⁻¹]") and cite statistical methods in captions .
  • Supporting Information : Provide synthetic procedures, NMR spectra, and purity certificates as supplementary files .
  • Ethics : Declare conflicts of interest and funding sources, particularly if commercial CPT kits are used .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.